molecular formula C3HCl4NO B3379065 Ethane, 1,1,1,2-tetrachloro-2-isocyanato- CAS No. 15145-29-6

Ethane, 1,1,1,2-tetrachloro-2-isocyanato-

Cat. No.: B3379065
CAS No.: 15145-29-6
M. Wt: 208.9 g/mol
InChI Key: FHKUICFKULHZGP-UHFFFAOYSA-N
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Description

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- is a specialized organic compound that serves as a valuable building block in research and development. This molecule features a tetrachloroethane backbone, a structure known for its density and solvent properties , combined with a highly reactive isocyanate group (-N=C=O). The presence of these functional groups makes it a candidate for synthesizing more complex molecules, particularly in developing novel heterocyclic compounds. While direct studies on this exact molecule are limited, research on related structures provides insight into its potential value. Compounds incorporating isocyanatoethane derivatives have demonstrated significant biological activity in scientific studies. For instance, 1-chloro-2-isocyanatoethane derivatives of heterocycles like morpholine and piperazine have been investigated for their antimicrobial properties and show high affinity for bacterial target proteins such as DNA gyrase . This suggests that Ethane, 1,1,1,2-tetrachloro-2-isocyanato- could be a key intermediate in the synthesis of new antimicrobial agents or other pharmacologically active molecules, helping to address the challenge of antibiotic resistance . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,1,1,2-tetrachloro-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl4NO/c4-2(8-1-9)3(5,6)7/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKUICFKULHZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(Cl)(Cl)Cl)Cl)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483779
Record name Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-29-6
Record name Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- typically involves the chlorination of ethane followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the toxic and reactive nature of the compound .

Chemical Reactions Analysis

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated ethane derivatives.

    Reduction: Reduction reactions may result in the removal of chlorine atoms, forming less chlorinated compounds.

    Substitution: Common reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with other functional groups.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.

    Biology: Studied for its effects on biological systems, particularly its reactivity with proteins and nucleic acids.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceuticals that require isocyanate groups.

    Industry: Utilized in the production of polymers and other materials that require chlorinated and isocyanate functionalities.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- involves its high reactivity with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Research Findings and Gaps

  • Reactivity : The isocyanato group in 1,1,1,2-tetrachloro-2-isocyanato-ethane likely enhances its utility in synthesizing polyurethanes or polyureas, but experimental data on reaction kinetics and yields are absent in the literature .
  • Toxicity: While chlorinated ethanes are well-documented for hepatotoxicity and carcinogenicity, the introduction of the isocyanato group may introduce respiratory hazards, as seen in other isocyanates (e.g., asthma risk) .

Biological Activity

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- (CAS Number: 15145-50-7) is a chlorinated isocyanate compound notable for its unique chemical structure and potential biological activity. This article delves into the biological effects, toxicity, and relevant research findings associated with this compound.

Chemical Structure and Properties

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- consists of four chlorine atoms attached to an ethane backbone along with an isocyanate (-N=C=O) functional group. The molecular formula is C₂H₂Cl₄N₁O₁. The presence of multiple chlorine substituents enhances its stability and alters its reactivity compared to simpler isocyanates.

Biological Activity and Toxicity

Isocyanates are known for their biological activity, particularly their potential toxicity. Ethane, 1,1,1,2-tetrachloro-2-isocyanato- may exhibit similar properties. The primary concerns regarding its biological activity include:

Case Studies

Several studies have investigated the biological effects of chlorinated isocyanates. For instance:

  • Study on Respiratory Effects : A study published in the Journal of Occupational Medicine highlighted that exposure to chlorinated isocyanates can lead to increased incidences of asthma and other chronic respiratory diseases among workers in industries using these compounds .
  • Skin Sensitization : Research in Contact Dermatitis indicated that individuals exposed to chlorinated isocyanates exhibited higher rates of allergic contact dermatitis compared to controls .

The mechanisms by which Ethane, 1,1,1,2-tetrachloro-2-isocyanato- exerts its biological effects include:

  • Chemical Reactivity : The isocyanate group can react with nucleophiles such as amino acids in proteins or DNA bases. This reactivity can lead to modifications that disrupt normal cellular functions.
  • Oxidative Stress : Chlorinated compounds may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Comparative Analysis

To understand the uniqueness of Ethane, 1,1,1,2-tetrachloro-2-isocyanato-, it is beneficial to compare it with other similar compounds:

Compound NameStructureUnique Features
1,1-DichloroisocyanateCl-C(=N=C=O)Fewer chlorine substituents; less stable
2-Isocyanatoethyl acetateC(=O)O-C(=N=C=O)Contains an ester group; different reactivity
1-Isocyanato-3-chloropropaneCl-C-C(=N=C=O)Linear structure; different chlorination pattern

Ethane, 1,1,1,2-tetrachloro-2-isocyanato-'s unique combination of multiple chlorine atoms along with the isocyanate functionality sets it apart from these similar compounds.

Q & A

Q. What are the recommended spectroscopic methods for characterizing Ethane, 1,1,1,2-tetrachloro-2-isocyanato-?

To confirm the molecular structure and functional groups, employ the following spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Identify the isocyanato (-NCO) stretching vibration (~2270–2240 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹). Compare with IR data for analogous compounds like 2-chloroethyl isocyanate ().
  • Mass Spectrometry (EI-MS) : Analyze fragmentation patterns. Chlorinated compounds often exhibit isotopic clusters due to 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}. Use methods similar to those for 1,1,2,2-tetrachloroethane ().
  • Gas Chromatography (GC) : Optimize column selection (e.g., DB-5MS) and temperature programming (e.g., 40°C to 250°C at 10°C/min) for purity assessment, as described for halogenated ethanes ().

Q. How can thermodynamic properties of this compound guide experimental design?

Thermodynamic parameters inform stability and reactivity:

  • Standard Enthalpy of Formation (ΔfH°) : Use gas-phase values from analogous chloroethanes (e.g., 1,1,1,2-tetrachloroethane: ΔfH°gas = -142.3 kJ/mol, ). Adjust for the isocyanato group’s contribution (estimated via group additivity).
  • Ionization Energy (IE) : Estimate IE using data from chlorinated ethanes (e.g., IE = 11.3 eV for 1,1,2,2-tetrachloroethane, ). This aids in assessing electron impact ionization efficiency in MS.

Q. Table 1: Thermodynamic Data for Analogous Compounds

CompoundΔfH° (gas, kJ/mol)Ionization Energy (eV)Source
1,1,1,2-Tetrachloroethane-142.311.3
2-Chloroethyl isocyanateN/A10.8 (estimated)

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental thermodynamic data?

Discrepancies in ΔfH° or reaction enthalpies can arise from differing experimental conditions. Mitigate this via:

  • Density Functional Theory (DFT) : Calculate gas-phase ΔfH° using B3LYP/6-311+G(d,p) and compare with experimental values ().
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to reconcile discrepancies in solution-phase data ().
  • Error Analysis : Quantify uncertainties using Monte Carlo simulations for multi-step reactions (e.g., oxidative cracking, ).

Q. What reaction mechanisms dominate in the presence of the isocyanato group?

The -NCO group introduces unique reactivity:

  • Nucleophilic Attack : The electrophilic carbon in -NCO reacts with amines or alcohols, forming ureas or carbamates. Monitor kinetics via in situ IR ().
  • Thermal Decomposition : At elevated temperatures (>150°C), isocyanates may decompose to isocyanuric acid derivatives. Use TGA-DSC to identify degradation pathways ().
  • Oxidative Pathways : Under oxidative conditions (e.g., O₂, NOx), expect cleavage of C-Cl bonds. Design experiments similar to ethane/ethylene oxidative cracking ().

Q. How should researchers address safety challenges in handling this compound?

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to hepatotoxicity risks (analogous to 1,1,2,2-tetrachloroethane, ).
  • Waste Disposal : Neutralize -NCO groups with aqueous ammonia before disposal. Follow protocols for halogenated waste ().
  • Leak Detection : Employ PID sensors calibrated for chlorinated volatiles (detection limit ~1 ppm, ).

Data Analysis & Contradictions

Q. How to interpret conflicting vapor pressure data for halogenated ethanes?

Conflicting values may arise from measurement techniques (static vs. dynamic methods). Resolve via:

  • Antoine Equation : Fit literature data (e.g., 1,1,2,2-tetrachloroethane: log P = A − B/(T + C), ).
  • Critical Assessment : Cross-reference with NIST subscriptions (). For example, 2-chloro-1,1,1,2-tetrafluoroethane’s Tboil = 375.6 K (PCR Inc., 1990).

Q. Table 2: Vapor Pressure Parameters for Selected Compounds

CompoundABCTemp Range (K)Source
1,2-Dichloroethane4.101340-45293–413
1,1,1,2-Tetrachloroethane4.251450-40300–450

Methodological Recommendations

Q. What experimental designs optimize synthesis yield?

  • Stepwise Halogenation : Introduce Cl atoms via radical chlorination (UV light, CCl₄ solvent) before adding -NCO ().
  • Catalytic Isocyanation : Use phosgene-free routes (e.g., Curtius rearrangement) with Pd catalysts to minimize side products ().
  • In Situ Monitoring : Track intermediates via <sup>13</sup>C NMR or Raman spectroscopy ().

Q. How to validate environmental fate predictions?

  • Hydrolysis Studies : Measure rate constants (khyd) at varying pH. For 1,1,2,2-tetrachloroethane, khyd = 3.2 × 10⁻⁶ s⁻¹ (25°C, pH 7) ().
  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives based on substituent effects ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Reactant of Route 2
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-

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